molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B153487
CAS No.: 192869-49-1
M. Wt: 235.28 g/mol
InChI Key: CEMDDESVTHLXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a pyrido[4,3-d]pyrimidine core with a tert-butyl ester group at the 6-position.

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” are currently unknown

Mode of Action

It is known that the compound can undergo transformations when heated under reflux with meona in buoh . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, exhibit a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Gould-Jacobs reaction or similar cyclization processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other pyridopyrimidine derivatives.

Properties

IUPAC Name

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMDDESVTHLXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627633
Record name tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-49-1
Record name tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Formamidine acetate (472 mg, 4.52 mmol) in 15.0 mL of absolute ethanol was treated with sodium ethoxide (21 wt % solution in ethanol; 1.7 mL). After 30 min, a solution of the product from Step A above (1.15 g) in 8 mL of absolute ethanol was added, and the mixture was warmed at reflux for 18 h. The dark solution was cooled to room temperature and concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and concentrated to an orange oil. Purification by flash chromatography (silica gel; 2% methanol/dichloromethane as eluant) afforded the title compound as a light yellow gum.
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.